molecular formula C25H38O6 B1148161 3-Hydroxy Simvastatin CAS No. 134523-09-4

3-Hydroxy Simvastatin

Katalognummer B1148161
CAS-Nummer: 134523-09-4
Molekulargewicht: 434.569
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy Simvastatin is a derivative of Simvastatin, a lipid-lowering drug synthetically derived from a fermentation product of Aspergillus terreus . It belongs to the statin class of medications, which are used to lower the risk of cardiovascular disease and manage abnormal lipid levels by inhibiting the endogenous production of cholesterol in the liver .


Synthesis Analysis

The synthesis of 3-Hydroxy Simvastatin involves biocatalyzed steps, which are advantageous as they are conducted under mild reaction conditions, at ambient temperature, and can use water as a reaction medium in many cases . The electrochemical oxidation of less than 1 mg each of simvastatin and lovastatin led to the generation of three oxidative metabolites of each parent .


Molecular Structure Analysis

Simvastatin has a complex molecular structure. It consists of an aromatic backbone attached to a dimethylbutanoic acid arm with an ester bond and the ethyl pyranyl arm with a covalent C–C-bond forming a lactone . Its molecular formula is C25H38O5 and it has a molar mass of 418.57 g mol-1 .


Chemical Reactions Analysis

Simvastatin is a prodrug in which the 6-membered lactone ring of simvastatin is hydrolyzed in vivo to generate the beta,delta-dihydroxy acid, an active metabolite structurally similar to HMG-CoA (hydroxymethylglutaryl CoA) .


Physical And Chemical Properties Analysis

Simvastatin occurs as a white to off-white crystalline powder . The solubility of Simvastatin was recorded highest in M59 (1.54 x 10−2) followed by M52 (6.56 x 10−3), B58 (5.52 x 10−3), B35 (3.97 x 10−3), T80 (1.68 x 10−3), T20 (1.16 x 10−3) and H2O (1.94 x 10−6) at T = 320.2 K .

Wissenschaftliche Forschungsanwendungen

Treatment of Brain Complications

Simvastatin has been found to have potential therapeutic applications for various brain complications and diseases . It is highly lipophilic, which facilitates its ability to cross the blood-brain barrier .

Neurological Disorders

Simvastatin could be a promising therapeutic option for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease . Independent studies suggest that simvastatin may reduce the risk of developing certain neurodegenerative disorders .

Brain Tumors

Simvastatin has been suggested as a potential treatment for brain tumors, including medulloblastoma and glioblastoma . Some studies point towards simvastatin inducing cell death in brain tumor cell lines .

Cancer Treatment

Simvastatin, a 3-hydroxy-3-methylglutaryl coenzyme-A reductase inhibitor, is being studied for the treatment of cancer in various in vitro and in vivo models . It has been researched as a repurposed medication for the treatment of cancer in several models, such as carcinoma of the lung, colon, liver, prostate, breast, and skin .

Nanotechnology in Drug Delivery

Nanotechnology offers a potential platform for the incorporation of drugs like simvastatin with enhanced pharmaceutical (solubility, release characteristics, stability, etc.) and biological characteristics (targeting, pharmacokinetic, pharmacodynamic) . Simvastatin has been incorporated into different nanocarriers (nanosuspensions, microparticles/nanoparticles, liposomes, and nanostructured lipid carriers) and showed improvement in solubility, bioavailability, drug loading, release kinetics, and targeting .

Lipid-Lowering Drug

Simvastatin is a lipid-lowering drug that is clinically used to reduce elevated plasma cholesterol levels . It plays a role in balancing plasma cholesterol levels .

Zukünftige Richtungen

There is a growing interest in developing more sustainable protocols for the preparation of statins, and the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous . Furthermore, literature is accumulating on potential for additional benefits of statins beyond reducing LDL-C particularly anti-inflammatory, antiangiogenic, and antifibrotic effects that suggest statins may have pleiotropic effects with novel applications in the future .

Eigenschaften

IUPAC Name

[(1S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O6/c1-6-24(3,4)23(28)31-20-14-25(5,29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3/t15-,17+,18+,19-,20-,22-,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKSTNFUSXHVRJ-KWPXGIBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1CC(C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy Simvastatin

Citations

For This Compound
17
Citations
VF Mauro - Clinical pharmacokinetics, 1993 - Springer
… 6' -hydroxy-simvastatin, 3" -hydroxy-simvastatin and 6' -… of acid to form inactive 3'hydroxy-simvastatin (Vickers et al. … , with the exception of 3" -hydroxy-simvastatin, have been found in the …
Number of citations: 253 link.springer.com
KS Ellesat, KE Tollefsen, A Åsberg, KV Thomas… - Toxicology in vitro, 2010 - Elsevier
… However, 3′′hydroxy simvastatin lactone was not found to be cytotoxic in the present study, possibly due to lower concentrations of statin metabolites compared to the parent …
Number of citations: 51 www.sciencedirect.com
LH Cohen, A Van Vliet, L Roodenburg… - Biochemical …, 1993 - Elsevier
The possible difference between lovastatin (mevinolin, MK-803), simvastatin (MK-733) and pravastatin (CS-514), all chemically-related competitive inhibitors of 3-hydroxy-3-…
Number of citations: 48 www.sciencedirect.com
A Wehr - Handbook of Metabolic Pathways of Xenobiotics, 2014 - Wiley Online Library
… form is converted to the major metabolites, 3″-hydroxy simvastatin, 3′,5′-dihydrodiol … Active metabolites 6′-hydroxysimvastatin and 3″-hydroxy simvastatin inhibit HMG-CoA …
Number of citations: 0 onlinelibrary.wiley.com
AJH Mykkänen, S Taskinen… - Clinical …, 2022 - Wiley Online Library
… simvastatin acid, and 3’’-hydroxy simvastatin by standard noncompartmental methods (… 3’,5’-dihydrodiol simvastatin acid and 3’’-hydroxy simvastatin acid, for which AUC from 0 to …
Number of citations: 18 ascpt.onlinelibrary.wiley.com
CM Tseng, CC Huang, MC Ho, YA Chen… - Journal of Food and …, 2007 - jfda-online.com
… , 6’β-hydroxy simvastatin, 3’-hydroxy simvastatin and 6’-exomethylene simvastatin. The … simvastatin, 6’β-hydroxy simvastatin and 3”-hydroxy simvastatin were 100, 50 and 20%, …
Number of citations: 5 www.jfda-online.com
M Jerling, BL Huan, K Leung, N Chu… - The Journal of …, 2005 - Wiley Online Library
… lactone and its metabolites, 3′-hydroxy simvastatin lactone, and 6… Samples of simvastatin lactone, 3′-hydroxy simvastatin … decrease was observed for 3′-hydroxy-simvastatin lactone. …
Number of citations: 102 accp1.onlinelibrary.wiley.com
M Ishigami, K Kawabata, W Takasaki, T Ikeda… - Drug Metabolism and …, 2001 - ASPET
Taking into account the species and sex differences in drug interactions based on the inhibition of cytochrome P450 (P450)-mediated drug metabolism, we examined whether the …
Number of citations: 50 dmd.aspetjournals.org
T Prueksaritanont, B Ma, C Tang… - British journal of …, 1999 - Wiley Online Library
Aims To determine the effects of mibefradil on the metabolism in human liver microsomal preparations of the HMG‐CoA reductase inhibitors simvastatin, lovastatin, atorvastatin, …
Number of citations: 124 bpspubs.onlinelibrary.wiley.com
D Danielak, M Karaźniewicz-Łada, F Główka - Drugs, 2018 - Springer
… Other simvastatin metabolites, such as 3′-hydroxy-simvastatin, 6′-exomethylenesimvastatin, or 3′,5′-dihydrodiolsimvastatin, are formed in reactions catalyzed by CYP3A4 [22]. …
Number of citations: 37 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.